molecular formula C7H5NO3 B573404 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione CAS No. 168543-12-2

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione

Cat. No.: B573404
CAS No.: 168543-12-2
M. Wt: 151.121
InChI Key: SFORCMGIMQSRNZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is a heterocyclic compound that features a fused furan and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a furan derivative with a pyrrole derivative in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in a solvent such as ethanol or acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application, such as its role as an enzyme inhibitor in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel pharmaceuticals and advanced materials .

Properties

IUPAC Name

1-methylfuro[3,4-b]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFORCMGIMQSRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665026
Record name 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168543-12-2
Record name 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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